molecular formula C14H19NO3S B2919640 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 300815-27-4

2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2919640
CAS No.: 300815-27-4
M. Wt: 281.37
InChI Key: YQGYSJXFZOJPEE-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (hereafter referred to as the "target compound") is a benzothiophene derivative with a partially saturated bicyclic core. The structure features a carboxylic acid group at the 3-position and an amide-linked 2,2-dimethylpropanoyl (pivaloyl) group at the 2-position. This configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the bulky tert-butyl-like acyl substituent and polar interactions via the carboxylic acid moiety.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-14(2,3)13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)19-11/h4-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGYSJXFZOJPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a member of the benzothiophene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.4 g/mol
  • IUPAC Name : N-[1,3-benzodioxol-5-yl-(2,2-dimethylpropanoylamino)methyl]-2,2-dimethylpropanamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the tetrahydrobenzothiophene core. Subsequent steps include the introduction of the dimethylpropanoyl and amino groups. Reaction conditions often involve specific catalysts and temperature controls to optimize yield and purity.

Analgesic Activity

Recent studies have highlighted the analgesic properties of derivatives related to this compound. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to possess significant analgesic effects. In a study using the "hot plate" method on outbred white mice, these derivatives demonstrated analgesic activity that exceeded that of the reference drug metamizole .

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific receptors and enzymes within the central nervous system. This interaction can modulate pain pathways and inflammatory responses.

Study 1: Analgesic Evaluation

A study conducted by Siutkina et al. evaluated the analgesic activity of various derivatives of tetrahydrobenzothiophene compounds. The results indicated that compounds with structural similarities to This compound exhibited significant analgesic effects when administered at doses of 50 mg/kg .

CompoundDosage (mg/kg)Latent Period (s)
3a50120
Comparison Drug (Metamizole)-90

Study 2: Anti-inflammatory Potential

Another aspect of research has focused on the anti-inflammatory potential of benzothiophene derivatives. These compounds have shown promise in reducing inflammation markers in vitro and in vivo models. The exact pathways remain under investigation but are thought to involve modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,2-Dimethylpropanoyl C₁₅H₂₁NO₃S 295.40 Bulky pivaloyl group; carboxylic acid at C3 N/A
MK-6892 3-[3-(5-Hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl C₂₃H₂₆N₄O₅ 462.48 Oxadiazole ring; potent HCAR2 agonist with reduced flushing side effects
2-(Hexanoylamino)-...-3-carboxylic acid Hexanoyl C₁₅H₂₁NO₃S 295.40 Long aliphatic chain; increased lipophilicity
2-(4-Methoxybenzamido)-...-3-carboxylic acid 4-Methoxybenzoyl C₁₇H₁₇NO₄S 331.39 Electron-donating methoxy group; enhanced π-π stacking
2-(2-Fluorobenzamido)-...-3-carboxylic acid 2-Fluorobenzoyl C₁₆H₁₄FNO₃S 331.35 Electronegative fluorine; potential improved binding affinity
2-[(3-Chloropropanoyl)amino]-6-ethyl-...-3-carboxamide 3-Chloropropanoyl C₁₄H₁₉ClN₂O₂S 314.83 Chlorine atom; carboxamide instead of carboxylic acid

Physicochemical and Pharmacological Insights

Impact of Acyl Group Bulkiness: The target compound's pivaloyl group (2,2-dimethylpropanoyl) introduces steric hindrance, which may reduce metabolic degradation compared to linear acyl chains (e.g., hexanoyl in ). However, this bulkiness could also limit receptor accessibility, as seen in MK-6892, where a larger scaffold still achieves high HCAR2 potency due to strategic placement of heterocyclic moieties .

Electronic Effects :

  • Substituents like fluorine (in ) and methoxy (in ) alter electron density. Fluorine’s electronegativity enhances binding via dipole interactions, while methoxy groups improve solubility and π-π stacking with aromatic residues in target proteins.

Carboxylic Acid vs. However, this modification may also diminish hydrogen-bonding capacity critical for target engagement.

Biological Selectivity :

  • MK-6892’s oxadiazole-pyridine motif contributes to its HCAR2 selectivity and reduced side effects compared to niacin, illustrating how heterocyclic extensions can optimize receptor interactions . In contrast, the target compound’s simpler structure may lack such specificity.

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELX and ORTEP have been pivotal in resolving the 3D structures of similar compounds. For instance, puckering in tetrahydro-benzothiophene cores (analyzed via Cremer-Pople coordinates ) influences conformational stability and ligand-receptor compatibility.
  • Hydrogen Bonding : Etter’s graph set analysis reveals that the carboxylic acid group in the target compound likely participates in strong hydrogen bonds, a feature absent in carboxamide derivatives like .

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